Cefoselis is a fourth-generation cephalosporin antibiotic. [] Cephalosporins are a class of β-lactam antibiotics derived from the fungus Acremonium. [] Cefoselis exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it valuable for scientific research. [, , ] Specifically, Cefoselis shows potent activity against non-extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as methicillin-susceptible Staphylococcus aureus (MSSA). [, ]
Cefoselis falls under the category of β-lactam antibiotics, which are characterized by their β-lactam ring structure that is crucial for their antibacterial activity. Specifically, cefoselis is classified as a third-generation cephalosporin, known for its improved efficacy against resistant bacterial strains compared to earlier generations.
The synthesis of cefoselis involves several complex chemical reactions. A notable method includes the use of intermediates derived from cephalosporin C, which undergoes various modifications to enhance its antibacterial properties.
A novel technique described in a patent emphasizes a synthetic pathway that optimizes yield and minimizes by-products, improving the efficiency of cefoselis production .
Cefoselis has a complex molecular structure characterized by a β-lactam ring fused with a dihydrothiazine ring.
The spatial arrangement of these groups is crucial for binding to bacterial enzymes involved in cell wall synthesis, thus inhibiting bacterial growth.
Cefoselis participates in several chemical reactions that can affect its stability and efficacy:
These reactions highlight the importance of maintaining appropriate conditions during storage and administration to ensure the stability of cefoselis.
Cefoselis exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis.
Cefoselis possesses distinct physical and chemical properties:
These properties are critical for determining dosage forms and storage conditions during pharmaceutical development.
Cefoselis has several significant applications in medicine:
Cefoselis sulfate is a fourth-generation cephalosporin with a zwitterionic structure that enhances penetration through bacterial outer membranes. Its activity against Gram-negative pathogens exhibits significant variation based on β-lactamase production and species-specific characteristics [1] [5].
Cefoselis demonstrates potent activity against non-ESBL-producing strains of key Enterobacteriaceae:
Cefoselis shows minimal clinical utility against ESBL-producers:
Table 1: Cefoselis Susceptibility in Non-Fermentative Gram-Negative Pathogens
Pathogen | Susceptibility Rate | Resistance Mechanisms |
---|---|---|
Pseudomonas aeruginosa | 73.3% | AmpC hyperproduction, MexXY-OprM efflux upregulation |
Acinetobacter baumannii | 18.7% | OXA-type carbapenemases, AdeABC efflux pumps |
For P. aeruginosa, cefoselis retains moderate activity (73.3% susceptibility) due to its penetration stability against basal AmpC expression. However, derepressed AmpC mutants and efflux pump overexpression confer resistance. A. baumannii exhibits high-level resistance (81.3% resistance) primarily through acquired OXA enzymes and efflux systems [1] [5].
Cefoselis exhibits uniform susceptibility against MSSA (100% in clinical isolates), attributable to high affinity for PBP1-3. Its bactericidal activity against MSSA is comparable to other fourth-generation cephalosporins, with MIC₉₀ values typically ≤2 µg/mL [1] [4].
All MRSA strains demonstrate complete resistance to cefoselis. This stems from acquisition of PBP2a (encoded by mecA), which has extremely low affinity for β-lactams. Cefoselis cannot inhibit cell-wall transpeptidation mediated by this alternative penicillin-binding protein [1] [7].
Table 2: Cefoselis Activity Against Gram-Positive Pathogens
Organism | Susceptibility | Key Resistance Determinant |
---|---|---|
MSSA | 100% | None (high PBP affinity) |
MRSA | 0% | PBP2a (mecA-encoded) |
Streptococcus pneumoniae | 85–94% | Altered PBPs (penicillin-resistant strains) |
Table 3: Comparative In Vitro Activity Against Key Gram-Negative Pathogens
Pathogen | Antibiotic | Susceptibility (%) | MIC₉₀ (mg/L) | Resistance Advantage |
---|---|---|---|---|
Non-ESBL K. pneumoniae | Cefoselis | 94.3% | ≤1 | Comparable to cefepime |
Cefepime | 100% | ≤1 | Slightly higher potency | |
P. aeruginosa | Cefoselis | 73.3% | 16 | Similar to cefepime |
Cefepime | 75–80% | 16 | Marginally better against AmpC mutants | |
ESBL-producing E. coli | Cefoselis | <10% | >64 | Equivalent to cefepime (both hydrolyzed) |
Cefepime | <10% | >64 | No significant advantage |
Cefoselis and cefepime exhibit near-identical spectra against Enterobacteriaceae and Pseudomonas, though cefepime shows marginally higher activity against some Enterobacter spp. (70–100% vs. 56.7–83.3% for cefoselis). Neither antibiotic overcomes ESBL-mediated resistance [1] [4] [8].
Cefoselis lacks clinically available β-lactamase inhibitor combinations. In vitro studies suggest theoretical synergy with novel β-lactamase inhibitors:
The absence of commercial inhibitor combinations limits cefoselis' utility against β-lactamase-producing strains compared to ceftazidime/avibactam or piperacillin/tazobactam [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7